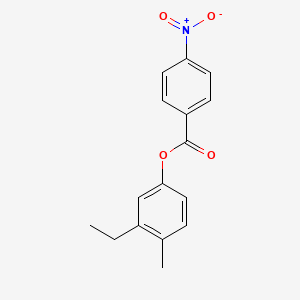
3-Ethyl-4-methylphenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-methylphenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an ethyl group and a methyl group attached to a benzene ring, which is further esterified with 4-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methylphenyl 4-nitrobenzoate typically involves the esterification of 3-ethyl-4-methylphenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methylphenyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Hydrolysis: Aqueous acid or base
Nucleophilic Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Reduction: 3-Ethyl-4-methylphenyl 4-aminobenzoate
Hydrolysis: 3-Ethyl-4-methylphenol and 4-nitrobenzoic acid
Scientific Research Applications
3-Ethyl-4-methylphenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-methylphenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The molecular pathways involved include:
Reduction Pathway: Formation of reactive intermediates
Hydrolysis Pathway: Release of active metabolites
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-methylphenyl 4-aminobenzoate
- 3-Methyl-4-nitrobenzoic acid
- Ethyl 4-nitrobenzoate
Uniqueness
3-Ethyl-4-methylphenyl 4-nitrobenzoate is unique due to the presence of both an ethyl and a methyl group on the benzene ring, which influences its chemical reactivity and biological activity. The combination of these substituents with the nitrobenzoate ester group provides distinct properties compared to other similar compounds.
Properties
CAS No. |
92963-86-5 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(3-ethyl-4-methylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C16H15NO4/c1-3-12-10-15(9-4-11(12)2)21-16(18)13-5-7-14(8-6-13)17(19)20/h4-10H,3H2,1-2H3 |
InChI Key |
HIZHZSFIMQFWOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[5-(Trimethylstannyl)thiophen-2-yl]cyclopentan-1-ol](/img/structure/B14364040.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)
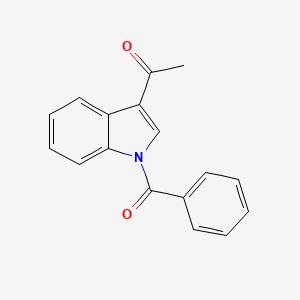
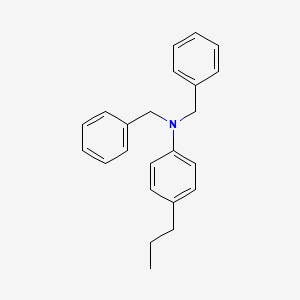
![4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one](/img/structure/B14364060.png)
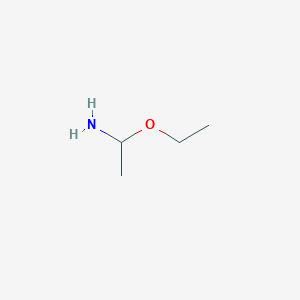
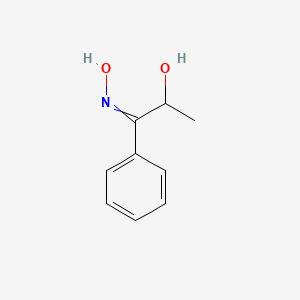
![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)
silane](/img/structure/B14364102.png)
